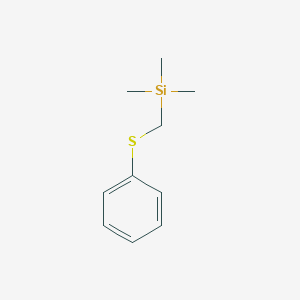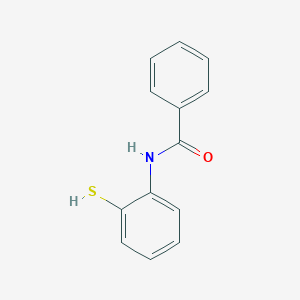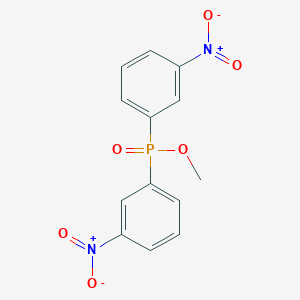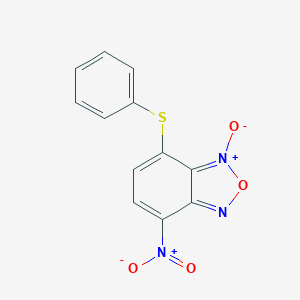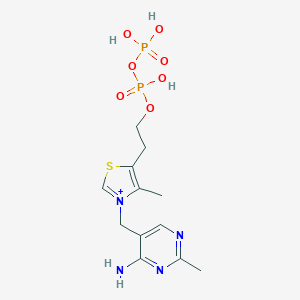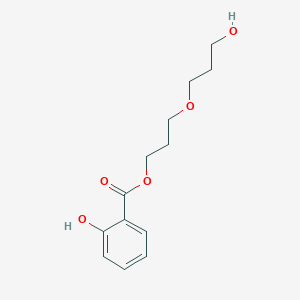
3-(3-Hydroxypropoxy)propyl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypropoxy)propyl salicylate, commonly known as Homosalate, is a chemical compound used in sunscreens and other cosmetic products as an ultraviolet (UV) filter. It is one of the most widely used UV filters due to its high effectiveness in protecting the skin from harmful UV rays.
Mecanismo De Acción
Homosalate works by absorbing 3-(3-Hydroxypropoxy)propyl salicylateB radiation and converting it into heat, which is then dissipated from the skin. It also has some 3-(3-Hydroxypropoxy)propyl salicylateA absorption properties, although it is not as effective as other 3-(3-Hydroxypropoxy)propyl salicylateA filters. The exact mechanism of action of Homosalate is still not fully understood, but it is believed to work by forming a complex with the 3-(3-Hydroxypropoxy)propyl salicylate radiation and preventing it from penetrating the skin.
Efectos Bioquímicos Y Fisiológicos
Homosalate has been shown to have minimal systemic absorption and is considered to be safe for use in cosmetic products. However, some studies have suggested that it may have estrogenic effects and could potentially disrupt the endocrine system. More research is needed to fully understand the potential health effects of Homosalate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Homosalate is a widely used 3-(3-Hydroxypropoxy)propyl salicylate filter in sunscreen products, and its effectiveness has been extensively studied. It is relatively easy to synthesize and is commercially available. However, its potential health effects and environmental impact are still not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several areas of future research that could further enhance our understanding of Homosalate. One area of focus could be on its potential health effects and the mechanisms by which it may disrupt the endocrine system. Additionally, more research is needed to understand its environmental impact and potential for bioaccumulation. Finally, there is a need for new and innovative 3-(3-Hydroxypropoxy)propyl salicylate filters that are both effective and safe for use in cosmetic products.
Métodos De Síntesis
Homosalate can be synthesized by the esterification of salicylic acid with 3-chloro-2-hydroxypropyl acrylate. The reaction takes place in the presence of a catalyst such as triethylamine and is typically carried out at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Homosalate has been extensively studied for its effectiveness as a 3-(3-Hydroxypropoxy)propyl salicylate filter in sunscreen products. Numerous studies have shown that it can effectively absorb 3-(3-Hydroxypropoxy)propyl salicylateB radiation and provide protection against sunburn and skin damage. In addition, Homosalate has also been studied for its potential to enhance the delivery of other active ingredients in cosmetic products.
Propiedades
Número CAS |
17140-45-3 |
|---|---|
Nombre del producto |
3-(3-Hydroxypropoxy)propyl salicylate |
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-(3-hydroxypropoxy)propyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H18O5/c14-7-3-8-17-9-4-10-18-13(16)11-5-1-2-6-12(11)15/h1-2,5-6,14-15H,3-4,7-10H2 |
Clave InChI |
MCMYXBUPCAZMFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCCCOCCCO)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OCCCOCCCO)O |
Otros números CAS |
17140-45-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



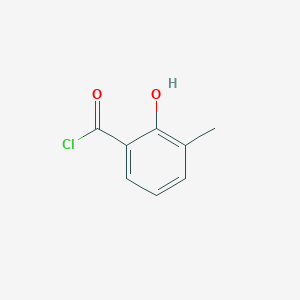
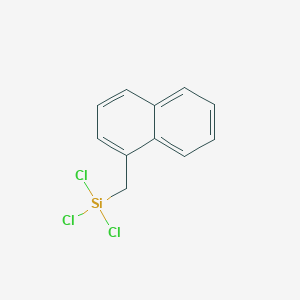
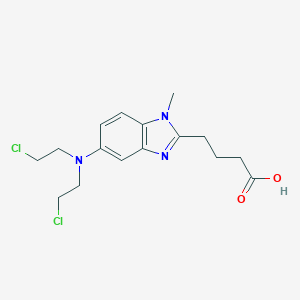
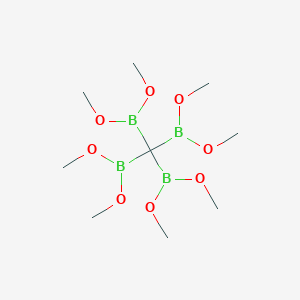
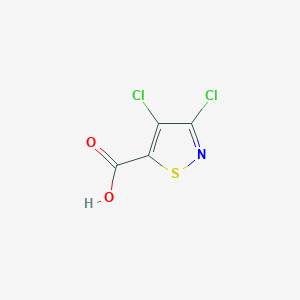
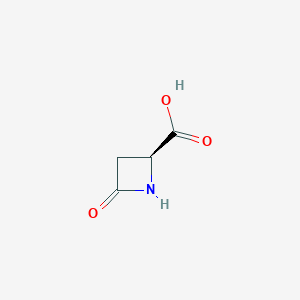
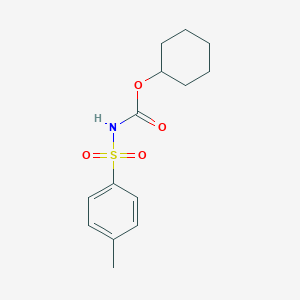
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)
